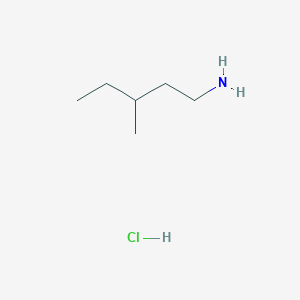

3-Methylpentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-methylpentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-3-6(2)4-5-7;/h6H,3-5,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVPZWJBVAYSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128111-56-8 | |

| Record name | 3-methylpentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 3 Methylpentan 1 Amine Hydrochloride

Nucleophilic Character of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of 3-Methylpentan-1-amine makes it a potent nucleophile, capable of attacking electron-deficient centers to form new carbon-nitrogen bonds. This nucleophilicity is the foundation for a wide range of synthetic transformations.

Alkylation Reactions: 3-Methylpentan-1-amine can undergo nucleophilic substitution with alkyl halides in a reaction known as N-alkylation. msu.edudrishtiias.com The reaction typically follows an S_N2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. msu.edu

A significant challenge in the alkylation of primary amines is the potential for overalkylation. masterorganicchemistry.comlibretexts.org The secondary amine product, N-alkyl-3-methylpentan-1-amine, is often more nucleophilic than the starting primary amine and can compete for the remaining alkyl halide. This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt, resulting in a mixture of products. libretexts.orglibretexts.org

To achieve selective monoalkylation, specific strategies are often employed, such as using a large excess of the primary amine to increase the probability of the alkyl halide reacting with the intended starting material. msu.edu

Acylation Reactions: In contrast to alkylation, the acylation of 3-Methylpentan-1-amine provides a more controlled method for derivative synthesis. The reaction with acyl chlorides or acid anhydrides proceeds via a nucleophilic addition-elimination mechanism to form N-substituted amides. masterorganicchemistry.comwikipedia.org The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., chloride). masterorganicchemistry.com

A key advantage of acylation is that the resulting amide product is substantially less nucleophilic and less basic than the starting amine. masterorganicchemistry.comnih.gov This is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group through resonance. Consequently, the amide does not typically undergo further acylation, preventing over-reaction and leading to a clean, high-yield synthesis of the mono-acylated product. nih.gov

| Reaction Type | Typical Reagent | Product Class | Controllability | Mechanism |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., Bromoethane) | Secondary Amine, Tertiary Amine, Quaternary Salt | Low (Mixture of products common) masterorganicchemistry.com | S_N2 msu.edu |

| Acylation | Acyl Chloride (e.g., Ethanoyl Chloride) | N-Substituted Amide | High (Typically stops after mono-acylation) nih.gov | Nucleophilic Addition-Elimination masterorganicchemistry.com |

3-Methylpentan-1-amine reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. learncbse.inbldpharm.com This reversible reaction is typically catalyzed by acid and proceeds through a two-step mechanism involving a carbinolamine intermediate. researchgate.net

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. researchgate.net A subsequent proton transfer results in a neutral tetrahedral intermediate called a carbinolamine. researchgate.net Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The elimination of water, driven by the formation of a C=N double bond by the nitrogen's lone pair, yields a protonated imine (an iminium ion), which is then deprotonated to give the final imine product. learncbse.inresearchgate.net

The reversibility of the reaction means that water must often be removed from the reaction mixture (e.g., by azeotropic distillation or using a dehydrating agent) to drive the equilibrium towards the imine product. nih.gov

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Tetrahedral Zwitterion |

| 2 | Proton transfer from nitrogen to oxygen. | Carbinolamine researchgate.net |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated Carbinolamine |

| 4 | Elimination of a water molecule. | Iminium Ion researchgate.net |

| 5 | Deprotonation to form the neutral imine. | Imine (Schiff Base) learncbse.in |

Oxidative and Reductive Transformations of the Amine Functionality

The primary amine group of 3-Methylpentan-1-amine can undergo both oxidation and reduction, although these transformations are often less straightforward than the nucleophilic reactions.

Oxidative Transformations: The direct oxidation of primary amines can be complex and difficult to control, potentially yielding a variety of products including nitroso compounds, oximes, or nitroalkanes, often with cleavage of C-N or C-H bonds under harsh conditions. The oxidation of amines to hydroxylamines is a known biosynthetic pathway but is challenging to achieve selectively in a laboratory setting due to the risk of overoxidation. nih.gov For a molecule like 3-Methylpentan-1-amine, strong oxidizing agents would likely lead to degradation of the molecule.

Reductive Transformations: The amine functionality itself is a reduced form of nitrogen. Therefore, "reduction" in this context typically refers to reactions where the amine is formed from a more oxidized precursor. For instance, the corresponding nitrile (4-methylhexanenitrile) or amide (3-methylpentanamide) could be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to synthesize 3-Methylpentan-1-amine. vedantu.comncert.nic.in

Another important reaction is reductive amination, which combines condensation and reduction in one pot. 3-Methylpentan-1-amine could be synthesized by reacting 3-methylpentanal (B96236) with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the primary amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN). nih.gov

Stereochemical Implications in Reactions Involving the Branched Pentane (B18724) Backbone

3-Methylpentan-1-amine possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images: (R)-3-methylpentan-1-amine and (S)-3-methylpentan-1-amine. scribd.comcbseacademic.nic.in

For the majority of reactions involving the primary amine group (alkylation, acylation, imine formation), the bonds to the chiral C3 center are not broken. In such cases, the reaction proceeds with retention of configuration at the stereocenter. If one starts with an enantiomerically pure sample of (R)-3-methylpentan-1-amine, the resulting N-acetyl derivative, for example, will be (R)-N-acetyl-3-methylpentan-1-amine.

A different consideration is chirality at the nitrogen atom itself. While a nitrogen atom with three different substituents and a lone pair is technically chiral, the enantiomers of simple amines rapidly interconvert at room temperature through a process called pyramidal inversion. This inversion involves a planar sp²-hybridized transition state and is too fast to allow for the isolation of separate enantiomers based on the nitrogen center. Therefore, the stereochemistry of the molecule is defined solely by the stable chiral carbon in the pentane backbone.

Exploration of Reaction Kinetics and Thermodynamic Parameters

The rates and equilibria of reactions involving 3-Methylpentan-1-amine are governed by kinetic and thermodynamic principles.

Reaction Kinetics: The rate of nucleophilic attack by the amine is influenced by several factors. The nucleophilicity of the amine is a primary determinant. The kinetics of reactions between amines and electrophiles, such as benzhydrylium ions, have been studied to quantify amine nucleophilicity. For S_N2 reactions, steric hindrance around the nucleophilic nitrogen and the electrophilic carbon is critical. The branched nature of the 3-methylpentyl group provides more steric bulk than a straight-chain amine like pentylamine, which could lead to a slower reaction rate compared to its linear isomer. For example, studies on the reaction of 1,2-dinitrobenzene (B166439) with various primary amines have shown that steric effects influence the rate of nucleophilic aromatic substitution.

Thermodynamic Parameters: Thermodynamic data, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, determine the position of equilibrium. The acylation of amines is generally a thermodynamically favorable process, with the formation of the stable amide bond driving the reaction to completion. Condensation reactions like imine formation are reversible, and their equilibrium position is sensitive to reaction conditions, such as the removal of the water byproduct. nih.gov The basicity of the amine, quantified by its pKb value, is a key thermodynamic parameter that influences its protonation state and availability as a nucleophile in reactions conducted under acidic or neutral pH.

Heteroatom Incorporation and Cyclization Reactions

Beyond simple alkylation and acylation, the primary amine of 3-Methylpentan-1-amine can be used as a handle to introduce other heteroatoms or to construct heterocyclic systems.

Heteroatom Incorporation: The amine can serve as a nucleophile in reactions with reagents containing other heteroatoms. For example, the reaction of primary amines with aldehydes and phosphite (B83602) esters in a one-pot Kabachnik–Fields reaction can produce α-aminophosphonates, which are analogues of amino acids containing a phosphorus heteroatom. nih.gov

Cyclization Reactions: If 3-Methylpentan-1-amine is first converted into a derivative containing a second reactive functional group, intramolecular cyclization can lead to the formation of nitrogen-containing heterocyclic rings. For instance, if the amine is acylated with a reagent that also contains an electrophilic site, subsequent intramolecular reaction can form a lactam (a cyclic amide). The formation of heterocycles often proceeds through the generation of reactive intermediates like azomethine ylides from amine/aldehyde condensations, which can then undergo electrocyclization reactions. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Methylpentan 1 Amine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation and Stereochemistry

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-Methylpentan-1-amine hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon environments.

¹H NMR and ¹³C NMR Analysis for Connectivity

The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The presence of the ammonium (B1175870) group (-NH₃⁺) significantly influences the chemical shifts of adjacent protons, typically causing a downfield shift compared to the free amine. The integration of the signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity), governed by the n+1 rule, reveal the number of neighboring protons, thus establishing the connectivity of the alkyl chain.

Similarly, the ¹³C NMR spectrum displays a single peak for each unique carbon atom in the molecule. The carbon atom attached to the nitrogen (C1) is expected to be shifted downfield due to the electron-withdrawing effect of the ammonium group. The chemical shifts of the other carbon atoms provide information about the carbon skeleton.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity |

| H-1 | ~3.0 - 3.2 | - | Triplet (t) |

| H-2 | ~1.5 - 1.7 | - | Multiplet (m) |

| H-3 | ~1.3 - 1.5 | - | Multiplet (m) |

| H-4 | ~1.1 - 1.3 | - | Multiplet (m) |

| H-5 | ~0.9 | - | Triplet (t) |

| H-6 (CH₃) | ~0.9 | - | Doublet (d) |

| NH₃⁺ | Broad singlet | - | Singlet (s) |

| C-1 | - | ~40 - 45 | - |

| C-2 | - | ~30 - 35 | - |

| C-3 | - | ~35 - 40 | - |

| C-4 | - | ~20 - 25 | - |

| C-5 | - | ~10 - 15 | - |

| C-6 (CH₃) | - | ~15 - 20 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, 2D NMR techniques are employed. spectrabase.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. spectrabase.com For this compound, COSY would confirm the connectivity of the entire alkyl chain by showing cross-peaks between adjacent protons (e.g., H-1 with H-2, H-2 with H-3, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. spectrabase.com This allows for the direct assignment of each carbon signal based on the already assigned proton signals.

Chiral NMR Reagents for Enantiomeric Excess Determination

Since 3-Methylpentan-1-amine has a chiral center at the C-3 position, it can exist as a pair of enantiomers. To determine the enantiomeric excess (ee) of a sample, chiral NMR reagents, such as lanthanide shift reagents (e.g., Eu(hfc)₃), can be used. bldpharm.comnih.gov These reagents form diastereomeric complexes with the enantiomers, leading to separate signals for each enantiomer in the NMR spectrum. bldpharm.com The integration of these distinct signals allows for the quantification of the enantiomeric ratio.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Weight Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) corresponding to the free amine (3-methylpentan-1-amine) would be observed, confirming the molecular weight. The hydrochloride salt itself does not typically produce a distinct molecular ion.

The fragmentation of the molecular ion of 3-methylpentan-1-amine would likely proceed through characteristic pathways for aliphatic amines. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation route, which would result in the loss of an alkyl radical and the formation of a stable iminium ion. Other fragmentations could involve the loss of small neutral molecules.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule.

In the IR spectrum of this compound, the most prominent features would be associated with the ammonium group (-NH₃⁺). bldpharm.com These include:

N-H stretching vibrations: A broad and strong absorption in the region of 3200-2800 cm⁻¹, often overlapping with the C-H stretching vibrations. chemicalbook.com

N-H bending vibrations: Asymmetric and symmetric bending modes typically appear in the 1625-1500 cm⁻¹ range. chemicalbook.com

The C-H stretching vibrations of the alkyl chain would be observed around 2960-2850 cm⁻¹, and C-H bending vibrations would appear in the 1470-1365 cm⁻¹ region.

Raman spectroscopy is complementary to IR spectroscopy. While the polar N-H bonds of the ammonium group would show strong signals in the IR spectrum, the less polar C-C and C-H bonds of the alkyl backbone might be more prominent in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (NH₃⁺) | 3200 - 2800 (broad, strong) | IR |

| C-H Stretch | 2960 - 2850 (strong) | IR, Raman |

| N-H Bend (asymmetric) | ~1625 - 1560 | IR |

| N-H Bend (symmetric) | ~1550 - 1500 | IR |

| C-H Bend | 1470 - 1365 | IR, Raman |

| C-N Stretch | ~1250 - 1020 | IR |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, including the nature of the intermolecular interactions, such as the hydrogen bonds between the ammonium groups and the chloride ions. This technique would also unambiguously determine the absolute stereochemistry of a chiral sample.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive method for the unambiguous determination of the absolute configuration of chiral molecules in solution. ECD relies on the fact that enantiomers, while having identical physical properties in a non-chiral environment, absorb left and right circularly polarized light to different extents. This differential absorption, plotted as a function of wavelength, results in an ECD spectrum.

The fundamental principle underlying the application of ECD for absolute configuration assignment is the direct comparison of an experimentally measured ECD spectrum with a theoretically calculated spectrum for a specific enantiomer (e.g., the (R)- or (S)-enantiomer). A match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration.

For this compound, which exists as two enantiomers, (R)-3-Methylpentan-1-amine hydrochloride and (S)-3-Methylpentan-1-amine hydrochloride, the expected ECD spectra would be mirror images of each other. A positive Cotton effect (a peak in the ECD spectrum) for one enantiomer would correspond to a negative Cotton effect at the same wavelength for the other.

Detailed Research Findings: A Methodological Approach

In the absence of published experimental ECD data for this compound, a research study to determine its absolute configuration would typically involve the following steps:

Sample Preparation and Experimental Measurement: Pure samples of both the (R) and (S) enantiomers of this compound would be dissolved in a suitable solvent, such as methanol (B129727) or water, that is transparent in the UV region of interest. The ECD spectra would then be recorded on a dedicated ECD spectrophotometer.

Quantum Mechanical Calculation of ECD Spectra: For each of the identified low-energy conformers of a chosen enantiomer (e.g., (S)-3-Methylpentan-1-amine hydrochloride), the ECD spectrum would be calculated using time-dependent density functional theory (TD-DFT). These calculations predict the excitation energies (wavelengths) and rotational strengths (intensities and signs of the ECD bands).

Generation of the Final Calculated Spectrum: The final calculated ECD spectrum for the chosen enantiomer is obtained by taking a Boltzmann-weighted average of the spectra of all significant conformers. This averaged spectrum represents the theoretical prediction for the molecule in solution at a given temperature.

Comparison and Absolute Configuration Assignment: The experimentally measured ECD spectrum is then compared with the final Boltzmann-averaged calculated spectrum. If the signs and relative intensities of the Cotton effects in the experimental spectrum match those of the calculated spectrum for the (S)-enantiomer, then the absolute configuration of the sample is assigned as (S). Conversely, if the experimental spectrum is a mirror image of the calculated spectrum for the (S)-enantiomer, the absolute configuration is assigned as (R).

Illustrative Data

To exemplify the outcome of such an analysis, the following table presents hypothetical experimental and calculated ECD data for the (S)-enantiomer of this compound.

Interactive Data Table: Illustrative ECD Data for (S)-3-Methylpentan-1-amine hydrochloride

| Wavelength (nm) | Experimental ΔƐ (M⁻¹cm⁻¹) | Calculated ΔƐ (M⁻¹cm⁻¹) |

| 220 | +0.85 | +0.92 |

| 210 | +1.20 | +1.35 |

| 195 | -0.50 | -0.65 |

Note: This data is for illustrative purposes only and does not represent actual measured or calculated values.

The close correlation between the signs and relative magnitudes of the Cotton effects in the hypothetical experimental and calculated data in the table would lead to the confident assignment of the absolute configuration as (S) for the sample under investigation.

Computational and Theoretical Investigations of 3 Methylpentan 1 Amine Hydrochloride

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost. For 3-methylpentan-1-amine hydrochloride, DFT can be employed to determine its optimal molecular geometry and to analyze its electronic properties.

The flexible alkyl chain of 3-methylpentan-1-amine allows for multiple spatial arrangements of its atoms, known as conformations. A thorough conformational analysis is crucial to identify the most stable structures, which correspond to energy minima on the potential energy surface. By systematically rotating the single bonds within the molecule and calculating the corresponding energy using DFT, a potential energy scan can be performed. This process helps in identifying the global minimum energy conformer, which is the most likely structure of the molecule in the gas phase.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.5 |

| B | 180° (anti) | 0.0 |

| C | -60° (gauche) | 0.5 |

This table illustrates how DFT calculations can distinguish between the energies of different conformers.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized around the amine group, while the LUMO would be distributed over the alkyl chain and the counter-ion.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 10.6 |

This table provides an example of the kind of data generated from an FMO analysis.

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. DFT calculations can provide detailed information about the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of high positive potential around the ammonium (B1175870) group (-NH3+), indicating its electrophilic nature, and regions of lower potential along the hydrocarbon backbone.

Ab Initio Calculations of Spectroscopic Parameters and Their Correlation with Experimental Data

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods can be used to predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By calculating these parameters for the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectral features. Discrepancies between the calculated and experimental spectra can often be resolved by considering factors such as solvent effects or intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time. This allows for the exploration of the conformational landscape of this compound in a more dynamic way than static DFT calculations. Furthermore, MD simulations are particularly useful for studying the effects of the solvent on the molecule's structure and dynamics. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to observe how the solute interacts with its environment, including the formation of hydrogen bonds between the ammonium group and water molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. While direct biological activity is outside the scope of this article, QSAR can also be used to explore the chemical space of related amine hydrochlorides. By calculating a set of molecular descriptors (e.g., steric, electronic, and lipophilic properties) for this compound and its analogs, a QSAR model can be developed. This model could then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Non-Linear Optical (NLO) Properties and Materials Science Applications

A thorough review of scientific literature reveals a notable absence of dedicated research into the non-linear optical (NLO) properties and materials science applications of this compound. Computational and experimental studies have not been specifically focused on this simple aliphatic amine salt for these purposes.

In the field of materials science, significant research into NLO materials is often centered on organic compounds that possess specific structural and electronic features. These typically include large π-conjugated systems, strong electron donor-acceptor groups, and the ability to form non-centrosymmetric crystal structures. mdpi.com Such characteristics are known to give rise to large molecular hyperpolarizabilities (β), a key factor for second-order NLO effects, and significant third-order susceptibilities (χ(3)). nasa.gov

Organic salts, particularly those with complex cations like stilbazolium, have been a major focus of NLO research due to their potential for high second-order optical nonlinearity. mdpi.com Similarly, inorganic-organic hybrid materials, such as perovskites incorporating organic ammonium halides, have been investigated for their unique optical and electronic properties. acs.orgacs.org

However, this compound lacks the extensive electronic conjugation that is typically a prerequisite for significant NLO response. As a simple saturated aliphatic amine hydrochloride, its structure does not feature the delocalized electron systems necessary for the efficient second or third-harmonic generation seen in more complex organic and organometallic molecules. nasa.govresearchgate.net

Theoretical and computational methods, such as Density Functional Theory (DFT) and Hartree-Fock calculations, are powerful tools for predicting the NLO properties of novel materials. mdpi.comanalis.com.my These methods are frequently employed to screen candidate molecules and understand structure-property relationships. nasa.gov Despite the availability of these computational techniques, they have not been applied to investigate this compound for NLO applications, likely because its molecular structure is not anticipated to yield significant NLO effects.

Consequently, there is no available data from either experimental measurements or computational predictions regarding the hyperpolarizability, second-harmonic generation (SHG) efficiency, or third-order nonlinear susceptibility of this compound. The tables below, which would typically present such data, are therefore empty to reflect the current state of research.

Table 1: Theoretical Non-Linear Optical Properties of this compound

| Property | Calculated Value | Method | Source |

| First Hyperpolarizability (β) | No data available | - | - |

| Second Hyperpolarizability (γ) | No data available | - | - |

| Third-Order Susceptibility (χ(3)) | No data available | - | - |

Table 2: Experimental Non-Linear Optical Properties of this compound

| Property | Measured Value | Technique | Source |

| Second-Harmonic Generation (SHG) Efficiency | No data available | - | - |

| Nonlinear Refractive Index (n₂) | No data available | - | - |

Applications of 3 Methylpentan 1 Amine Hydrochloride in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

Role as a Precursor for Novel Heterocyclic Compounds and Scaffold Construction

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Primary amines are crucial starting materials for constructing nitrogen-containing rings through various condensation and cyclization reactions. While patents mention 3-methylpentan-1-amine in the context of preparing other chemical structures, such as in methods for synthesizing hydroxylamine (B1172632) or in lists of potential reactants for amide compounds, specific examples of its use to construct novel heterocyclic scaffolds are not detailed. google.comgoogle.com The primary amine functionality of the molecule makes it a plausible candidate for such transformations, but specific research dedicated to this application is not apparent.

Catalytic Applications in Specific Organic Transformations

While direct catalytic use of 3-Methylpentan-1-amine hydrochloride itself is not widely reported, its free base, 3-methylpentan-1-amine, has been identified in patent literature as a potential agent in catalytic systems. Specifically, it is listed among numerous nitrogen-containing compounds that can act as a dehydrogenation suppression agent. googleapis.com

In processes such as olefin metathesis, particularly in the context of refining natural oils for biofuels and plastics, residual metal catalysts can promote undesirable side reactions like dehydrogenation. googleapis.com This can lead to the formation of volatile organic compounds (VOCs), including benzene. The addition of a suppression agent can passivate these residual metal catalysts.

Table 1: Mention of 3-Methylpentan-1-amine in Catalytic Applications

| Application Area | Proposed Role | Patent Reference | Details |

| Olefin Metathesis | Dehydrogenation Suppression Agent | US 2013/0331586 A1 | Listed as a possible nitrogen-containing agent to suppress unwanted dehydrogenation caused by residual metal catalysts. googleapis.com |

This application, while not a direct catalytic transformation mediated by the amine itself, highlights its potential utility in improving the efficiency and safety of industrial catalytic processes.

Integration into Functional Materials and Polymer Chemistry (e.g., as a monomer or cross-linker)

The most concrete applications for 3-methylpentan-1-amine appear in the field of polymer chemistry and functional materials. Patent literature describes its inclusion as a component in film-forming compositions and organic-inorganic nanohybrid coating agents.

In one instance, 3-methylpentan-1-amine is listed as a potential amine compound for use in forming a polymer layer. google.com Another patent mentions it in the context of an organic polymer for a coating agent. google.com These applications likely leverage the reactive primary amine group to integrate into a polymer backbone or to act as a cross-linking agent, reacting with other functional groups like epoxides to form a durable network. google.com

Table 2: 3-Methylpentan-1-amine in Polymer and Material Formulations

| Application | Patent Reference | Role/Context |

| Film-Forming Composition | US20150115247A1 | Listed as a possible amine compound for polymer formation. google.com |

| Organic-Inorganic Nanohybrid Coating Agent | WO2016043426A1 | Mentioned in the context of an organic polymer component. google.com |

These findings indicate a role for the compound in creating advanced materials where its specific structure may contribute to the final properties of the polymer film or coating.

Development of Advanced Linkers and Scaffolds for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. Molecules with specific geometries and functional groups that can participate in hydrogen bonding or other intermolecular forces are essential as linkers and scaffolds.

A comprehensive search of the scientific and patent literature did not yield specific instances of this compound being used to develop advanced linkers or scaffolds for supramolecular assemblies. While its amine group could participate in hydrogen bonding, and its chiral nature could introduce stereochemical complexity into an assembly, its use for this specific purpose has not been documented in the available literature.

Advanced Analytical Methodologies for Research Grade Purity and Impurity Profiling of 3 Methylpentan 1 Amine Hydrochloride

The rigorous quality control of research-grade chemicals is paramount to ensure the reliability and reproducibility of scientific findings. For a compound like 3-Methylpentan-1-amine hydrochloride, which lacks a strong chromophore, advanced analytical methodologies are essential for accurate purity assessment and impurity profiling. These methods provide the necessary sensitivity, selectivity, and structural information to characterize the compound comprehensively.

Historical Context and Future Research Trajectories in Branched Alkyl Amine Hydrochlorides

Chronological Review of Synthetic Advancements for Alkyl Amines

The synthesis of alkyl amines has undergone significant evolution since the 19th century. Early methods often contended with challenges of selectivity and harsh reaction conditions. acs.org One of the earliest and most direct approaches is the Hofmann alkylation of ammonia (B1221849) or a lower-order amine with an alkyl halide. acs.org First reported in 1850, this SN2 reaction is conceptually simple but notoriously difficult to control, often resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts because the alkylated amine product is typically more nucleophilic than the starting material. masterorganicchemistry.comyoutube.com

To address these selectivity issues, chemists developed indirect methods. The Gabriel synthesis, for instance, utilizes potassium phthalimide (B116566) to alkylate, followed by hydrolysis to yield a primary amine, effectively preventing overalkylation. libretexts.org Another strategy involves the reaction of an alkyl halide with sodium azide (B81097), followed by the reduction of the resulting alkyl azide to the primary amine, often with a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

The 20th century saw the advent of catalytic methods that offered greater efficiency and selectivity. Reductive amination, introduced by Mignonac in 1921, involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent to form a new C-N bond. libretexts.orguni-bayreuth.de The "borrowing hydrogen" or "hydrogen auto-transfer" concept, pioneered by Winans and Adkins in 1932, enables the amination of alcohols, where the alcohol is transiently oxidized to a carbonyl compound, which then undergoes reductive amination. uni-bayreuth.de These catalytic processes represent a significant step towards more atom-economical and sustainable amine synthesis. rsc.org

Recent decades have focused on refining these catalytic systems, often employing transition metals to achieve higher yields and milder reaction conditions. For example, nanostructured bimetallic catalysts, such as Cobalt/Scandium (Co/Sc), have been developed to efficiently mediate both borrowing hydrogen and reductive amination reactions. uni-bayreuth.deresearchgate.net

| Method | Discoverer/Pioneer(s) | Approximate Year | Description | Key Limitations |

| Hofmann Alkylation | A. W. Hofmann | 1850 | Direct alkylation of ammonia or amines with alkyl halides. acs.org | Poor selectivity, often leads to overalkylation, producing mixtures of amines. masterorganicchemistry.com |

| Gabriel Synthesis | Siegmund Gabriel | 1887 | Uses potassium phthalimide as an ammonia surrogate to form primary amines from alkyl halides. libretexts.org | Limited to the synthesis of primary amines. |

| Azide Synthesis | Various | Late 19th/Early 20th Century | SN2 reaction of an alkyl halide with azide ion, followed by reduction to the primary amine. libretexts.org | Use of potentially explosive azide reagents and powerful, non-selective reducing agents. |

| Reductive Amination | G. Mignonac | 1921 | Reaction of an aldehyde or ketone with an amine source in the presence of a reducing agent. uni-bayreuth.de | Can be unselective in the initial alkylation step when ammonia is used. uni-bayreuth.de |

| Borrowing Hydrogen | Winans and Adkins | 1932 | Catalytic amination of alcohols, proceeding via in-situ oxidation to a carbonyl intermediate followed by reductive amination. uni-bayreuth.de | Traditionally required high temperatures and pressures. |

| Catalytic C-H Amination | Various | Late 20th/Early 21st Century | Direct formation of a C-N bond by functionalizing a C-H bond, often using transition metal catalysts. nih.gov | Often requires specific directing groups and can have limited substrate scope. |

Identification of Unexplored Reactivity and Transformative Potential

While traditionally viewed as nucleophiles, recent research has begun to unlock the potential of alkyl amines as electrophilic partners in cross-coupling reactions. This paradigm shift is enabled by transition-metal-catalyzed C-N bond activation. By converting the highly unreactive amino group into a better leaving group, such as a pyridinium (B92312) salt, nickel catalysis can facilitate Suzuki-Miyaura cross-coupling reactions with boronic acids. nih.gov This strategy effectively harnesses primary alkyl amines as alkylating agents, opening new avenues for synthesizing complex molecules. nih.gov

Another frontier is the direct functionalization of C-H bonds to form amines. Recent breakthroughs include the dual-catalyzed regiospecific amination at the allylic position of unactivated alkenes, providing a direct route to branched allylic amines under mild, photocatalyzed conditions. nih.gov This avoids the need for pre-functionalized starting materials and offers a more atom-economical pathway to valuable amine structures.

Furthermore, photoinduced copper catalysis has emerged as a powerful tool for the synthesis of tertiary alkyl amines from secondary amines and unactivated alkyl electrophiles. nih.gov Mechanistic studies reveal a catalytic cycle involving the coupling of a copper(II)-amine intermediate with an alkyl radical to forge the C-N bond, a process that circumvents the challenges of traditional nucleophilic substitution with sterically hindered amines. nih.gov These innovative approaches highlight a shift from classical two-electron pathways to radical-based and organometallic catalytic cycles, significantly expanding the synthetic toolbox for accessing complex branched amines.

Integration of Green Chemistry Principles in Amine Hydrochloride Synthesis

The synthesis of amine hydrochlorides is increasingly being scrutinized through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of renewable resources. rsc.orgrsc.org A central goal is to move away from stoichiometric reagents that generate significant waste and toward catalytic, atom-economical methods. rsc.org

Catalytic reductive amination and borrowing hydrogen reactions are prime examples of greener alternatives to classical methods like the Gabriel or azide syntheses, as they often generate water as the only major byproduct. rsc.org The development of catalysts based on earth-abundant metals like iron, cobalt, and manganese is a key research thrust, aiming to replace expensive and scarce noble metals such as palladium, rhodium, and platinum. researchgate.neteuropa.eu

The use of renewable feedstocks is another critical aspect of sustainable amine production. Lignocellulose, a major component of agricultural and forestry waste, is being explored as a source for platform chemicals that can be converted into alcohols and subsequently to amines via catalytic processes. europa.eu This approach creates a value chain from waste materials, contributing to a circular economy. europa.eu

Solvent choice also plays a crucial role. Performing reactions in water, the most environmentally benign solvent, is highly desirable. tandfonline.comresearchgate.net Researchers have developed methods for acylating amines with acid chlorides in aqueous buffer systems, demonstrating that even traditionally water-sensitive reagents can be used under green conditions. tandfonline.comresearchgate.net Furthermore, the direct use of amine hydrochloride salts in reactions, such as in the copper-catalyzed oxidative amidation of aldehydes, avoids the need for a separate neutralization step, streamlining the process and reducing waste. acs.org

| Green Chemistry Principle | Traditional Approach | Green/Sustainable Approach |

| Atom Economy | Use of protecting groups and stoichiometric reagents (e.g., Gabriel, Azide synthesis), generating significant salt waste. rsc.org | Catalytic methods like reductive amination and borrowing hydrogen, with water as the primary byproduct. uni-bayreuth.dersc.org |

| Catalysis | Often relies on stoichiometric reagents or harsh conditions. | Use of highly efficient catalysts, increasingly based on earth-abundant metals (e.g., Co, Fe, Mn). researchgate.neteuropa.eu |

| Feedstocks | Primarily derived from petrochemicals. | Sourcing from renewable biomass, such as lignocellulose-derived alcohols. europa.eu |

| Solvents | Frequent use of volatile and hazardous organic solvents. | Increased use of water or solvent-free conditions; development of recyclable solvents. tandfonline.comresearchgate.net |

| Process Efficiency | Multi-step syntheses with intermediate isolation and purification steps. | One-pot reactions and direct use of stable precursors like amine hydrochlorides to reduce steps. acs.orgmdpi.com |

Cross-Disciplinary Research Synergies with Materials Science and Theoretical Chemistry

The unique properties of alkyl amines and their hydrochlorides have fostered significant synergies with other scientific fields, most notably materials science and theoretical chemistry.

In materials science , alkyl amines are crucial components in the synthesis of a wide range of functional materials. They act as surfactants, ligands, or crosslinkers. For instance, alkyl amines can mediate the hydrothermal synthesis of copper nanowires by forming a complex with the metal precursor, which modifies the reaction kinetics and directs the anisotropic growth of the nanostructures. rsc.org Amine-terminated polymers serve as well-defined crosslinking agents for creating advanced thermoset networks and covalent adaptable networks (vitrimers), where the properties of the final material can be precisely tuned. rsc.org Amines are also integral to the production of surfactants and detergents, where their amphiphilic nature is key to their cleaning action. wikipedia.org

Theoretical and computational chemistry provides indispensable tools for understanding the complex reactivity of amines. Quantum chemistry calculations are used to model reaction mechanisms, such as the gas-phase reactions between aliphatic amines and hydroxyl radicals, helping to elucidate atmospheric chemistry. researchgate.net Variational transition-state theory can predict reaction rate constants and branching ratios for different reaction pathways, filling gaps where experimental data is scarce. researchgate.net Computational studies also help rationalize stereochemical outcomes in asymmetric synthesis and investigate the role of catalysts. acs.org Furthermore, electrochemical methods combined with theoretical modeling can determine the standard potentials of alkyl amines, offering quantitative insights into how alkyl chain structure influences electronic properties through inductive and solvation effects. researchgate.net This fundamental understanding is crucial for designing new reactions and catalysts with improved efficiency and selectivity.

Emerging Methodologies for Sustainable Production and Application of 3-Methylpentan-1-amine Hydrochloride

The sustainable production of specific branched alkyl amines like this compound is a direct beneficiary of the broader advancements in green amine synthesis. Emerging methodologies focus on combining efficiency, safety, and environmental responsibility.

One key trend is the development of robust, reusable catalysts from earth-abundant metals. For example, nanostructured cobalt catalysts supported on porous carbon have shown high efficiency in the reductive amination of ketones and the borrowing hydrogen amination of alcohols, which are direct pathways to branched amines. uni-bayreuth.deresearchgate.net These catalysts are often reusable and can be scaled up, making them viable for industrial application. researchgate.net

Another promising avenue is the use of biomass-derived starting materials. While not yet demonstrated specifically for 3-methylpentanal (B96236) (a precursor to the target amine), the principle of converting lignocellulosic waste into platform chemicals like alcohols and aldehydes is a major long-term goal for the sustainable production of all bulk and fine chemicals, including branched amines. europa.eu

Innovations in reaction engineering also contribute to sustainability. One-pot, multi-step processes, where sequential reactions are carried out in a single reactor, minimize waste, energy consumption, and manual handling. For example, a catalyst that mediates both the formation of a primary amine from an alcohol and its subsequent alkylation to a secondary amine in a single pot represents a significant process intensification. uni-bayreuth.de The direct catalytic conversion of renewable resources to amines using novel approaches that cleave and functionalize biomass polymers is an ambitious but transformative goal currently being pursued. europa.eu

For the final hydrochloride salt formation, green methods are also being developed. The use of aqueous hydrochloric acid to recover and regenerate amines from industrial process streams is an established practice that can be integrated into new synthetic routes. google.com This highlights a circular approach where reagents are recycled and waste is minimized, paving the way for the truly sustainable production and application of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methylpentan-1-amine hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-methylpentan-1-amine with hydrochloric acid under controlled stoichiometric conditions (1:1 molar ratio) in anhydrous solvents like ethanol or methanol ensures salt formation. Optimization variables include temperature (0–5°C for exothermic reactions), pH control (maintained at <3 to prevent freebase formation), and inert atmospheres to avoid oxidation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves purity. Industrial scalability may employ continuous flow reactors for consistent yield and reduced byproducts .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in DO or DMSO-d) confirm amine proton signals (δ 1.5–2.5 ppm) and methyl branching.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) quantify purity (>98%). Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid to resolve polar impurities.

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z 122.2 (freebase) and chloride adducts .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) mitigate hygroscopicity. Avoid prolonged exposure to oxygen or moisture, which can hydrolyze the amine salt. For long-term stability, lyophilization is recommended. Safety protocols include fume hood use during handling and PPE (gloves, goggles) to prevent irritation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction intermediates and transition states. Tools like Gaussian or ORCA predict regioselectivity in substitution reactions. Retrosynthesis platforms (e.g., Pistachio, Reaxys) leverage databases to propose feasible routes. For example, AI models suggest coupling with aryl halides via Buchwald-Hartwig catalysis, validated by comparing simulated and experimental H NMR shifts .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Structural analogs (e.g., para-substituted vs. ortho-substituted aryl groups) exhibit varying receptor binding due to steric/electronic effects. To reconcile discrepancies:

- Docking Studies : Use AutoDock Vina to compare binding affinities with target enzymes (e.g., monoamine oxidases).

- SAR Analysis : Systematically modify substituents (e.g., methyl vs. ethyl groups) and assay activity (IC) to identify critical functional groups.

- Meta-Analysis : Cross-reference data from PubChem, ECHA, and CAS to validate trends .

Q. How can researchers design experiments to assess the compound’s role in neurotransmitter modulation?

- Methodological Answer :

- In Vitro : Radioligand binding assays (e.g., H-dopamine displacement in striatal membranes) quantify affinity for dopamine receptors.

- In Vivo : Microdialysis in rodent models measures extracellular dopamine levels post-administration (dose range: 1–10 mg/kg).

- Electrophysiology : Patch-clamp recordings in hippocampal neurons assess ion channel modulation. Include controls with selective antagonists (e.g., haloperidol for D2 receptors) .

Q. What advanced purification techniques address challenges in isolating enantiomers of this compound?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phases resolves enantiomers. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer. Crystallization-induced asymmetric transformation (CIAT) in chiral solvents (e.g., (R)-limonene) enhances enantiomeric excess (>99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.